Midazolam 2,5-Dioxide-d6
Description
Significance of Isotopic Labeling in Drug Metabolism Studies
Isotopic labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. nih.govmusechem.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can effectively "tag" it, allowing its journey through a biological system to be traced with high precision. musechem.comresearchgate.netscitechnol.com This technique is instrumental in elucidating a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug development. nih.govmusechem.com
One of the most powerful applications of isotopic labeling is in conjunction with mass spectrometry (MS). nih.govresearchgate.net Deuterated compounds are frequently used as internal standards for quantitative analysis in complex biological samples like blood or urine. nih.govchapman.edu Because the deuterated analogue has virtually identical chemical and physical properties to the non-labeled compound, it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. bioscientia.de This co-eluting, mass-shifted standard enables highly accurate and reproducible quantification, overcoming potential issues like ion suppression or matrix effects that can complicate analysis. nih.gov
Furthermore, the substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netacs.org This allows researchers to investigate specific metabolic pathways and can be used to improve a drug's pharmacokinetic profile by increasing its half-life and exposure. nih.govresearchgate.net
Overview of Benzodiazepine (B76468) Metabolism and Oxidative Pathways
Benzodiazepines, a class of psychoactive drugs, undergo extensive metabolism primarily in the liver before excretion. pharmgkb.org The biotransformation of these compounds generally occurs through two principal phases. Phase I metabolism involves modification of the drug molecule, most commonly through oxidation, while Phase II involves conjugation with an endogenous substance to increase water solubility and facilitate elimination. pharmgkb.orgtandfonline.com
The primary oxidative pathways for benzodiazepines are mediated by the cytochrome P450 (CYP) superfamily of enzymes. pharmgkb.org Key enzymes involved include CYP3A4 and CYP3A5, with contributions from others like CYP2C19. pharmgkb.orgtandfonline.com These enzymes catalyze reactions such as aliphatic hydroxylation and N-dealkylation. pharmgkb.org For instance, diazepam is metabolized into the active metabolites nordiazepam and temazepam, which are then further metabolized to oxazepam. medcentral.com
Midazolam, a short-acting benzodiazepine, is almost exclusively metabolized by CYP3A enzymes, primarily CYP3A4 and CYP3A5. nih.govwikipedia.orgnih.gov Its metabolism is characterized by rapid hydroxylation at two main sites: the C1' position of the imidazole (B134444) ring to form α-hydroxymidazolam (1'-hydroxymidazolam) and the C4 position to form 4-hydroxymidazolam (B1200804). nih.govacs.orgresearchgate.net The 1'-hydroxy metabolite is the major and pharmacologically active product. nih.govnih.gov These hydroxylated metabolites are then rapidly conjugated with glucuronic acid (a Phase II reaction) by UDP-glucuronosyltransferase (UGT) enzymes and excreted by the kidneys. pharmgkb.orgnih.gov While hydroxylation is the predominant pathway, other oxidative reactions such as the formation of N-oxides can also occur as minor metabolic routes for some benzodiazepines.
Table 1: Key Enzymes in Benzodiazepine Metabolism
| Enzyme Family | Specific Enzyme(s) | Primary Role in Benzodiazepine Metabolism |
| Cytochrome P450 (Phase I) | CYP3A4, CYP3A5 | Major enzymes responsible for oxidation (e.g., hydroxylation, N-dealkylation) of many benzodiazepines, including midazolam. pharmgkb.orgresearchgate.net |
| CYP2C19 | Involved in the metabolism of certain benzodiazepines like diazepam. pharmgkb.org | |
| UDP-Glucuronosyltransferase (Phase II) | UGT1A4, UGT2B7, UGT2B15 | Catalyze the conjugation of hydroxylated metabolites with glucuronic acid, preparing them for excretion. pharmgkb.orgdroracle.ai |
Rationale for Research on Midazolam 2,5-Dioxide-d6 within Academic Contexts
While the primary metabolic pathways of midazolam are well-documented, a comprehensive understanding of all potential biotransformations, including minor ones, is crucial for a complete pharmacological profile. The formation of N-oxides, such as a dioxide metabolite, represents a possible oxidative pathway. The compound "Midazolam 2,5-Dioxide" is a potential N-oxide metabolite of midazolam. Investigating such minor metabolites can be essential for understanding inter-individual variability in drug response or identifying pathways that become significant when primary routes are inhibited by co-administered drugs.
The specific compound, this compound, is the deuterium-labeled version of this potential metabolite. medchemexpress.commedchemexpress.commedchemexpress.com Its primary role in an academic research context is not as a therapeutic agent itself, but as an analytical tool. The rationale for its synthesis and use is rooted in the principles of bioanalytical chemistry and drug metabolism research.
Specifically, this compound is designed to serve as an ideal internal standard for the highly sensitive and selective quantification of the unlabeled Midazolam 2,5-Dioxide metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govchapman.edu The six deuterium atoms give it a distinct mass (M+6) from the native metabolite, allowing the two compounds to be differentiated by the mass spectrometer, while their near-identical chemical structures ensure they behave similarly during sample preparation and analysis. bioscientia.de This allows for precise measurement of what is likely a very low-concentration metabolite, a task that would otherwise be fraught with analytical challenges. Therefore, the academic interest in this compound lies in its utility for developing robust analytical methods to fully characterize the metabolic fate of midazolam.
Table 2: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1215321-98-4 | medchemexpress.compharmaffiliates.com |
| Molecular Formula | C₁₈H₇D₆ClFN₃O₂ | medchemexpress.compharmaffiliates.com |
| Molecular Weight | 363.81 | pharmaffiliates.com |
| Isotope Type | Deuterium | lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1215321-98-4 |
|---|---|
Molecular Formula |
C18H13ClFN3O2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-2,5-dioxido-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine-2,5-diium |
InChI |
InChI=1S/C18H13ClFN3O2/c1-11-21(24)9-13-10-22(25)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2 |
InChI Key |
WBIWFQPWSUQUEA-PKRPFQJCSA-N |
Isomeric SMILES |
[2H]C1=C2C([N+](=C(C3=C(N2C(=[N+]1[O-])C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)[O-])([2H])[2H] |
Canonical SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Derivation of Midazolam 2,5 Dioxide D6
Strategies for Deuterium (B1214612) Incorporation in Complex Heterocyclic Systems
The introduction of deuterium into complex heterocyclic systems like benzodiazepines can be achieved through various methods. One common approach is the use of deuterated reagents in the final steps of the synthesis of the parent molecule. For Midazolam, this could involve using a deuterated methylating agent to introduce the CD3 group at the 1-position.
Another powerful technique for deuterium incorporation is hydrogen-isotope exchange (HIE) on the pre-formed heterocyclic scaffold. This can be catalyzed by transition metals such as iridium, palladium, or rhodium. researchgate.net For instance, iridium complexes are known to effectively catalyze the ortho-C(sp2)–H deuteration of various aromatic and heteroaromatic compounds. researchgate.net
More recently, metal-free deuteration methods for N-heterocyclic oxides have been developed. unimi.itresearchgate.netchemrxiv.org These methods often utilize a strong base in a deuterated solvent, such as potassium tert-butoxide in DMSO-d6, to facilitate deprotonation and subsequent deuteration at specific positions. researchgate.net The N-oxide functionality can activate adjacent C-H bonds, making them more acidic and susceptible to H-D exchange. unimi.it
Chemical Synthesis Methodologies for Oxidized Benzodiazepine (B76468) Metabolites
The oxidation of benzodiazepines to their corresponding N-oxides is a well-established transformation in medicinal and synthetic chemistry. This is often accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this purpose. rsc.orgnih.gov The nitrogen atoms in the benzodiazepine ring system are nucleophilic and readily react with the electrophilic oxygen of the peroxy acid to form the N-oxide. mdpi.com
The synthesis of Midazolam 2,5-Dioxide would thus likely involve the treatment of Midazolam, or a deuterated precursor, with an oxidizing agent like m-CPBA. The reaction conditions, such as solvent, temperature, and stoichiometry of the oxidizing agent, would need to be carefully controlled to achieve the desired dioxide product. It is plausible that the synthesis could proceed via a stepwise oxidation, first forming a mono-N-oxide, which is then further oxidized to the dioxide.
A plausible synthetic route to Midazolam 2,5-Dioxide-d6 would involve first synthesizing Midazolam-d6, likely by using deuterated starting materials in the final cyclization and methylation steps. This deuterated Midazolam would then be subjected to oxidation with a reagent such as m-CPBA to yield the final product.
Characterization of Synthetic Intermediates and Final Deuterated Product
The characterization of the synthetic intermediates and the final product, this compound, relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compounds. The introduction of the N-oxide functionalities at positions 2 and 5 would lead to a characteristic downfield shift of the signals for the adjacent protons and carbons in both the ¹H and ¹³C NMR spectra. acs.org The presence and position of the deuterium atoms would be confirmed by the absence of corresponding signals in the ¹H NMR spectrum and potentially by the observation of characteristic splitting patterns in the ¹³C NMR spectrum due to C-D coupling.
Mass Spectrometry (MS):
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the target compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which accounts for the six deuterium atoms.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which provides further structural information. A characteristic fragmentation pathway for N-oxides under certain ionization conditions is the loss of an oxygen atom (a neutral loss of 16 Da). nih.gov Therefore, the MS/MS spectrum of the protonated molecule of this compound would be expected to show a prominent fragment ion corresponding to [M+H-16]⁺ and likely a further loss of another 16 Da for the second N-oxide. The fragmentation pattern of the benzodiazepine core would also be observed, providing additional confirmation of the structure. researchgate.netnih.gov
Analytical Methodologies for Quantitative and Qualitative Determination of Midazolam 2,5 Dioxide D6
Advanced Chromatographic Techniques Utilizing Deuterated Internal Standards
Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of drug metabolites in biological matrices. The use of deuterated internal standards is paramount in achieving high accuracy and precision in quantitative assays.
Method Development and Optimization for Isotope-Labeled Compounds
The development of a robust chromatographic method for Midazolam 2,5-Dioxide-d6 requires careful optimization of several parameters to ensure selectivity, sensitivity, and efficiency. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques for the analysis of Midazolam and its metabolites.
Column Selection: A reversed-phase C18 column is often suitable for the separation of Midazolam and its metabolites from endogenous matrix components. The choice of column chemistry and dimensions (particle size, length, and internal diameter) will impact the resolution, peak shape, and analysis time.
Mobile Phase Composition: A typical mobile phase for the analysis of these compounds consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often preferred to achieve optimal separation of the parent drug and its various metabolites, which may have a range of polarities. The pH of the aqueous phase can be adjusted to control the ionization state of the analytes and improve chromatographic performance.
Internal Standard Selection: The ideal internal standard for the quantification of this compound would be a stable isotope-labeled version of the analyte itself, but with a different isotopic enrichment (e.g., Midazolam 2,5-Dioxide-d9). However, in the absence of such a standard, a deuterated analog of the parent drug, such as Midazolam-d4 or Midazolam-d6, can serve as a suitable alternative. nih.govnih.gov The internal standard should co-elute with the analyte or have a very similar retention time to compensate for variations in sample preparation and instrument response.
Sample Preparation: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used to extract Midazolam and its metabolites from biological matrices like plasma and urine. nih.gov These methods help to remove interfering substances and concentrate the analytes, thereby improving the sensitivity and robustness of the assay.
A hypothetical optimized UHPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Internal Standard | Midazolam-d4 |
Analytical Validation Parameters in Research Settings (Specificity, Sensitivity, Precision, Accuracy)
Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. The key validation parameters for the quantitative analysis of this compound in a research setting include specificity, sensitivity, precision, and accuracy.
Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. This is typically assessed by analyzing blank matrix samples and samples spiked with the analyte and potential interfering substances. Chromatographic separation plays a key role in achieving specificity.
Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For drug metabolite analysis, high sensitivity is often required to measure low concentrations in biological samples.
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different concentration levels (intra-day and inter-day precision).
Accuracy: Accuracy is the closeness of the mean test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations of the analyte and is expressed as the percentage of recovery.
The following table summarizes typical acceptance criteria for these validation parameters in a research bioanalytical method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and internal standard. |
| Sensitivity (LOQ) | Signal-to-noise ratio ≥ 10; RSD ≤ 20%; Accuracy within ±20%. |
| Precision (RSD) | ≤ 15% for QC samples; ≤ 20% for LLOQ. |
| Accuracy (% Recovery) | Within 85-115% for QC samples; 80-120% for LLOQ. |
Spectroscopic Approaches in Structural Elucidation of Oxidized Metabolites
Spectroscopic techniques are indispensable for the structural elucidation of drug metabolites, providing detailed information about their chemical structure and confirming their identity.
Application of Nuclear Magnetic Resonance (NMR) for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of molecules. For deuterated compounds like this compound, NMR can confirm the site and extent of deuterium (B1214612) incorporation.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of the deuterium labels. The chemical shifts of the remaining protons can also be influenced by the presence of the N-oxide functional groups and the deuterium atoms.
²H NMR (Deuterium NMR): While less common than ¹H NMR, ²H NMR can be used to directly observe the deuterium nuclei, providing information about their chemical environment.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms bonded to the N-oxide groups. The presence of deuterium atoms can also cause small upfield shifts (isotope shifts) on the directly attached carbon atoms and, to a lesser extent, on adjacent carbons.
The combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of the proton and carbon signals and unambiguous confirmation of the structure of this compound.
Mass Spectrometry Techniques in Metabolite Identification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a highly sensitive and specific method for the identification and quantification of drug metabolites.
Molecular Ion Determination: High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental composition and confirming the presence of the additional oxygen atoms and the deuterium labels. The expected molecular formula for this compound is C₁₈H₇D₆ClFN₃O₂.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and generate a characteristic fragmentation pattern, which serves as a fingerprint for the molecule. The fragmentation of N-oxide metabolites often involves a characteristic neutral loss of an oxygen atom (-16 Da). Other fragmentation pathways will be similar to those of the parent Midazolam molecule, but with mass shifts corresponding to the deuterium labels and the N-oxide groups. By analyzing the fragmentation pattern, the position of the N-oxide groups and the deuterium labels can be inferred.
A summary of expected mass spectral data for this compound is provided below.
| Ion | Expected m/z (monoisotopic) | Description |
| [M+H]⁺ | 364.12 | Protonated molecular ion |
| [M-O+H]⁺ | 348.12 | Fragment ion after loss of one oxygen atom |
| [M-2O+H]⁺ | 332.12 | Fragment ion after loss of two oxygen atoms |
In Vitro Metabolic Studies of Midazolam Oxidation Pathways Involving Deuterated Metabolites
Investigation of Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4/5)
The metabolism of midazolam is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with isoforms CYP3A4 and CYP3A5 playing the most significant roles. researchgate.netmdpi.comnih.gov These enzymes are highly concentrated in the liver and intestines and are responsible for the Phase I oxidation of a vast number of pharmaceuticals. pnas.org In vitro studies consistently use midazolam as a specific probe substrate to assess the activity of CYP3A4/5. researchgate.netpnas.org
The primary metabolic routes are the hydroxylation of midazolam at two main positions: the C1' position of the imidazole (B134444) ring, yielding 1'-hydroxymidazolam (B1197787), and the C4 position, resulting in 4-hydroxymidazolam (B1200804). nih.govnih.gov Both CYP3A4 and CYP3A5 can produce these metabolites, although their efficiency and the ratio of the products can differ. researchgate.netnih.gov For instance, CYP3A5 has been shown to have a higher preference for 1'-hydroxylation compared to CYP3A4. nih.gov The formation of these metabolites can be studied using various in vitro systems, including recombinant human CYP enzymes, which allow for the investigation of a single enzyme's contribution. researchgate.netnih.gov
The investigation of a metabolite like Midazolam 2,5-Dioxide would fall within this enzymatic framework, exploring whether CYP3A4/5 or other CYP isoforms are capable of catalyzing N-oxidation reactions on the midazolam scaffold, potentially as a secondary or minor pathway.
The regioselectivity of midazolam oxidation refers to the preferential hydroxylation at the 1'- and 4-positions. This selectivity is not absolute and can be influenced by substrate concentration and the specific CYP3A isoform involved. nih.govacs.org At low concentrations, 1'-hydroxymidazolam is typically the major product. acs.org
Enzyme kinetic studies are performed to determine the affinity of the enzyme for the substrate (Michaelis-Menten constant, Kₘ) and the maximum rate of the reaction (Vₘₐₓ). These parameters are crucial for understanding the efficiency of the metabolic pathway. The kinetics of midazolam hydroxylation often exhibit atypical, non-Michaelis-Menten behavior, suggesting complex interactions within the enzyme's active site, possibly involving multiple substrate binding sites. pnas.orgnih.gov
Below is a table summarizing typical kinetic parameters for the primary hydroxylation reactions of midazolam mediated by CYP3A4 in human liver microsomes.
| Metabolite | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) |
| 1'-hydroxymidazolam | 2 - 8 | 0.3 - 0.5 | High |
| 4-hydroxymidazolam | 25 - 35 | 0.1 - 0.2 | Moderate |
Note: These values are approximate and can vary significantly between different studies and experimental conditions. chapman.eduresearchgate.net
While 1'-hydroxymidazolam and 4-hydroxymidazolam are the principal metabolites, further sequential metabolism can occur. For example, the formation of 1',4-dihydroxymidazolam has been reported. researchgate.netresearchgate.net The theoretical "Midazolam 2,5-Dioxide" would represent a different type of subsequent metabolite, involving N-oxidation rather than carbon hydroxylation. Such metabolites are less common for midazolam but are mechanistically plausible.
The formation of a dioxide metabolite could occur through sequential oxidation of the two nitrogen atoms in the diazepine (B8756704) ring. The role of such a metabolite could be:
A minor, terminal metabolite: Formed in small quantities and subsequently excreted.
A reactive intermediate: Potentially leading to further metabolic products or covalent binding to cellular macromolecules.
The use of a stable isotope-labeled standard like Midazolam 2,5-Dioxide-d6 would be essential for unequivocally identifying and quantifying this low-abundance metabolite in complex biological matrices during in vitro experiments. amazonaws.com Its unique mass would allow it to be distinguished from background noise and other metabolic products in mass spectrometry analysis.
Microsomal and Hepatocyte Incubation Models for Metabolite Generation and Quantification
In vitro models are indispensable tools for studying drug metabolism, and human liver microsomes (HLMs) and cryopreserved human hepatocytes are the most commonly used systems. mdpi.comacs.org
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from liver tissue via ultracentrifugation. scispace.com They contain a high concentration of Phase I enzymes, particularly CYP isoforms, making them an excellent model for studying oxidative metabolism. nih.govmdpi.com In a typical HLM incubation, the test compound (midazolam), microsomes, and a necessary cofactor (NADPH) are combined in a buffer and incubated at 37°C. nih.govchapman.edu The reaction is stopped, and the mixture is analyzed, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the metabolites formed. chapman.edu
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as drug transporters. amazonaws.comacs.org Hepatocyte models provide a more comprehensive picture of a drug's metabolic fate, including conjugation reactions (e.g., glucuronidation) that follow initial oxidation. researchgate.net Studies with hepatocytes involve incubating the drug with the cells in a suitable culture medium and analyzing both the cells and the medium for metabolites over time. amazonaws.com
In both models, a deuterated standard such as this compound would serve as an ideal internal standard for the quantification of the non-labeled metabolite, correcting for variations in sample processing and instrument response.
Isotope Effects in Enzymatic Oxidation Processes
Isotope effects are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. numberanalytics.comscholaris.ca The kinetic isotope effect (KIE) is the change in the reaction rate that occurs when an atom in the substrate is replaced with one of its heavier isotopes. numberanalytics.com
In the context of midazolam metabolism, replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) at a site of oxidation can slow down the rate of the reaction. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and more energy is required to break it. This phenomenon, known as a primary deuterium KIE, is observed when the C-H bond cleavage is the rate-determining step of the reaction. numberanalytics.com
The "-d6" in "this compound" indicates six deuterium atoms. lgcstandards.com While their exact position is critical, if these deuterium atoms were placed at positions that undergo oxidation, a significant KIE would be expected. By measuring and analyzing these effects, researchers can gain insight into the transition state of the reaction and confirm which steps are rate-limiting. nih.govnih.gov The presence of competing metabolic pathways can sometimes obscure the observed isotope effect, but kinetic models can be used to dissect these complex systems. nih.gov Conversely, sometimes an inverse solvent isotope effect is observed, where the reaction is faster in deuterium oxide (D₂O), which can provide diagnostic information about specific catalytic mechanisms. mdpi.com
Mechanistic Insights into Benzodiazepine Biotransformation Utilizing Deuterated Analogues
Elucidation of Oxidative Metabolite Formation Mechanisms
The biotransformation of midazolam is primarily an oxidative process mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. mdpi.comdrugbank.com This process mainly involves hydroxylation, leading to the formation of two primary metabolites: 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam (B1200804). acs.orgresearchgate.net In vitro studies using human liver microsomes have shown that 1'-hydroxymidazolam is the major metabolite, accounting for 60% to 70% of the biotransformation products, while 4-hydroxymidazolam constitutes 5% or less. mdpi.comdrugbank.com A dihydroxy derivative has also been detected in small amounts. drugbank.com
The formation of these oxidative metabolites is a critical step in the metabolic pathway of midazolam. The crystal structure of the CYP3A4-midazolam complex reveals that the drug binds in a productive mode, oriented for hydroxylation at the C1 position, which is the primary site of metabolism. pnas.org The ratio of 1'-hydroxymidazolam to 4-hydroxymidazolam can be influenced by the concentration of midazolam, indicating a homotropic cooperative behavior in its metabolism by CYP3A4. acs.org At low concentrations, 1'-hydroxymidazolam is the predominant product, but as the concentration increases, the proportion of 4-hydroxymidazolam also increases. acs.org Following hydroxylation, these metabolites can undergo further phase II metabolism, such as glucuronidation, to form more water-soluble compounds that can be readily excreted. oup.compharmgkb.org
The metabolic pathway of midazolam can be summarized as follows:
Phase I (Oxidation): Midazolam is hydroxylated by CYP3A4/5 to form 1'-hydroxymidazolam and 4-hydroxymidazolam. mdpi.comdrugbank.com
Phase II (Conjugation): The hydroxylated metabolites and the parent drug can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT1A4. mdpi.comdrugbank.comnih.gov
| Metabolite | Enzyme(s) Involved | Metabolic Pathway |
|---|---|---|
| 1'-hydroxymidazolam | CYP3A4, CYP3A5 | Hydroxylation |
| 4-hydroxymidazolam | CYP3A4, CYP3A5 | Hydroxylation |
| 1,4-dihydroxymidazolam | CYP3A4/5 | Hydroxylation |
| Midazolam N-glucuronide | UGT1A4 | Glucuronidation |
| 1'-hydroxymidazolam glucuronide | UGTs | Glucuronidation |
Role of Deuteration in Tracing Metabolic Fates and Reaction Mechanisms
Deuterium-labeled compounds, such as Midazolam 2,5-Dioxide-d6, are invaluable tools in metabolic research. medchemexpress.com The substitution of hydrogen with its stable isotope, deuterium (B1214612), creates a heavier molecule that can be distinguished from its non-deuterated counterpart by mass spectrometry. nih.gov This allows researchers to trace the metabolic fate of a drug and its metabolites with high precision. nih.govmdpi.com
One of the primary applications of deuterated analogues is in quantitative analysis, where they are used as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods. chapman.edunih.gov By adding a known amount of the deuterated standard to a biological sample, the concentration of the non-deuterated drug and its metabolites can be accurately determined. nih.gov This approach has been widely used in studies of midazolam metabolism. chapman.edunih.govnih.gov
Furthermore, deuteration can influence the rate of metabolism through the kinetic isotope effect. nih.govmdpi.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. nih.gov Since the breaking of a C-H bond is often a rate-limiting step in CYP-mediated metabolism, replacing hydrogen with deuterium at a metabolic site can slow down the reaction. nih.gov This phenomenon can be exploited to:
Elucidate reaction mechanisms: By observing how deuteration at specific positions affects the formation of different metabolites, researchers can gain insights into the transition states and rate-limiting steps of metabolic reactions. mdpi.comacs.org
Alter metabolic profiles: Deuteration can sometimes shift metabolism towards alternative pathways, a phenomenon known as metabolic switching. nih.gov This can be useful in drug design to reduce the formation of toxic metabolites or to prolong the half-life of a drug. nih.gov
The use of deuterated midazolam analogues, including Midazolam-d4, Midazolam-d5, and 1'-hydroxymidazolam-d4, has been instrumental in pharmacokinetic and metabolic studies. nih.govresearchgate.netmedchemexpress.com These labeled compounds have enabled precise quantification and have contributed to a deeper understanding of the complex biotransformation pathways of benzodiazepines. chapman.edunih.gov
Computational and Modeling Approaches in Predicting Metabolic Pathways
In recent years, computational and modeling approaches have become increasingly important in predicting the metabolic pathways of drugs, including benzodiazepines. d-nb.infotandfonline.com These methods complement experimental studies by providing insights into the molecular interactions between drugs and metabolizing enzymes. acs.orgrsc.org
Molecular Docking and Dynamics Simulations: Molecular docking simulations can predict the binding orientation of a drug molecule within the active site of an enzyme like CYP3A4. acs.org For midazolam, docking studies have helped to understand how the substrate binds to generate the primary 1'-hydroxy metabolite. pnas.org Molecular dynamics (MD) simulations can further explore the conformational changes of the enzyme and substrate over time, providing a more dynamic picture of the metabolic process. nih.gov These simulations have been used to investigate the cooperative binding of midazolam to CYP3A4 and the location of allosteric binding sites. acs.orgrsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov In the context of metabolism, QSAR models can be developed to predict the binding affinity of benzodiazepines to their target receptors and their susceptibility to metabolism by specific enzymes. researchgate.net These models can help in the early stages of drug discovery to screen for compounds with desirable metabolic properties. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. d-nb.info These models integrate physiological information with in vitro metabolic data to predict the pharmacokinetic profile of a drug in vivo. nih.gov PBPK models have been successfully used to predict the clearance of midazolam in different patient populations, including critically ill children and adults, and to assess the impact of factors like inflammation and organ failure on its metabolism. nih.gov These models can also be used to predict potential drug-drug interactions. d-nb.info
Future Directions and Research Gaps in Deuterated Benzodiazepine Metabolism
Exploration of Novel Oxidative Pathways and Conjugation Reactions
The metabolism of benzodiazepines is primarily a two-phase process. Phase I involves oxidation, hydroxylation, and N-dealkylation, reactions largely mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 for midazolam. clinpgx.orgnih.govnih.gov Phase II consists of conjugation reactions, most commonly glucuronidation by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds for excretion. clinpgx.org
Deuteration at metabolically active sites can slow down Phase I reactions. nih.gov This reduced rate of metabolism at the primary "soft spots" may lead to a phenomenon known as "metabolic switching," where the drug is shunted towards alternative, previously minor, metabolic pathways. nih.gov For Midazolam 2,5-Dioxide-d6, the deuteration on the methyl group and the diazepine (B8756704) ring, combined with the presence of N-oxide moieties, suggests that the primary oxidative sites (1'- and 4-positions) may be less favorable. nih.govpnas.org This could enhance other oxidative reactions or direct conjugation pathways.
Future research should focus on:
Identifying Alternative CYP Isoforms: Investigating the role of other CYP enzymes in the metabolism of deuterated and oxidized midazolam analogues.
Characterizing N-Oxide Metabolism: The "dioxide" designation indicates oxidation at two nitrogen centers. The stability and further biotransformation of these N-oxide groups are critical areas of study.
Investigating Conjugation of Oxidized Metabolites: Determining how the N-oxide groups influence the rate and position of subsequent Phase II glucuronidation. Some benzodiazepines with polar hydroxyl groups can bypass Phase I and undergo direct conjugation, a pathway that could become more prominent. egpat.comyoutube.com
Table 1: Comparison of Known and Potential Metabolic Pathways
| Metabolic Step | Standard Midazolam | Potential Pathways for this compound | Key Enzymes |
|---|---|---|---|
| Phase I: Oxidation | Primary: 1'-hydroxylation, 4-hydroxylation. nih.gov | Reduced 1'- and 4-hydroxylation due to kinetic isotope effect. Potential for increased aromatic hydroxylation or other minor oxidative pathways. | CYP3A4, Other CYPs |
| Phase I: N-Oxidation | Minor pathway. | Primary feature of the compound; further metabolism of the N-oxide groups needs exploration. | CYP Enzymes |
| Phase II: Conjugation | Glucuronidation of hydroxylated metabolites. | Direct glucuronidation of the parent compound or its N-oxide form; conjugation at different sites. | UGTs (e.g., UGT1A4) clinpgx.org |
Development of Advanced Analytical Techniques for Comprehensive Metabolomics Profiling
A complete understanding of the metabolic fate of this compound requires sophisticated analytical methods capable of identifying and quantifying a wide array of deuterated metabolites.
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for metabolite profiling due to its high sensitivity and specificity. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can accurately determine the elemental composition of metabolites, making it possible to distinguish between deuterated and non-deuterated species and to identify unexpected metabolites formed through metabolic switching. acs.org Hydrogen/deuterium (B1214612) exchange mass spectrometry (H/DX-MS) is another powerful tool for studying protein conformation and interaction, which can be adapted to understand enzyme-metabolite interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive method to elucidate the precise structure of metabolites.
Deuterium (²H) NMR: This technique allows for the direct observation of the deuterium label, enabling researchers to track the metabolic fate of the deuterated parts of the molecule and monitor label loss through exchange with water. nih.govnih.gov
Proton (¹H) and Carbon-¹³ (¹³C) NMR: These methods are crucial for determining the exact location of deuterium atoms within a metabolite. Deuterium substitution causes a characteristic upfield shift in the NMR spectrum of adjacent protons and carbons (isotope shift) and alters scalar coupling patterns, providing definitive structural information. ismrm.orgmdpi.com
Table 2: Advanced Analytical Techniques for Deuterated Metabolomics
| Technique | Principle | Application in Deuterated Metabolomics | Advantages |
|---|---|---|---|
| LC-MS/HRMS | Separation by chromatography followed by mass-to-charge ratio detection. | Identification and quantification of deuterated metabolites; detection of isotopologues. acs.org | High sensitivity, high throughput, suitable for complex mixtures. |
| ²H NMR | Direct detection of the deuterium nucleus. | Tracking the deuterium label through metabolic pathways; monitoring label exchange. nih.gov | Direct, unambiguous detection of the label. |
| ¹H / ¹³C NMR | Detection of proton and carbon nuclei. | Structural elucidation of metabolites; confirming the location of deuterium via isotope shifts and coupling. ismrm.org | Provides detailed structural information. |
Theoretical Studies on Structure-Metabolism Relationships for Oxidized Deuterated Analogues
Theoretical and computational approaches are invaluable for predicting the metabolic fate of novel compounds and for guiding experimental studies.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or, in this context, its metabolic stability. nih.govherts.ac.uk For oxidized and deuterated benzodiazepines, QSAR models could be developed to predict how modifications (N-oxidation, deuteration) at various positions influence interactions with metabolizing enzymes. These models use physicochemical descriptors such as lipophilicity (logP), electronic properties, and steric parameters to predict metabolic rates and pathways. nih.govnih.gov
Molecular Docking and Pharmacophore Modeling: These structure-based methods simulate the interaction between a drug molecule (ligand) and the active site of a protein (e.g., a CYP enzyme). nih.gov By docking this compound into the active site of CYP3A4, researchers can predict the preferred binding orientation. pnas.orgnih.gov This can help to:
Predict the most likely sites of metabolism.
Explain why certain metabolic pathways are favored or disfavored.
Anticipate the potential for metabolic switching resulting from deuteration. nih.gov
Generate pharmacophore models that define the essential structural features required for binding and metabolism, guiding the design of future analogues with improved metabolic profiles. herts.ac.uk
A deeper understanding of the structure-metabolism relationships is essential for the rational design of deuterated drugs with optimized pharmacokinetic properties. chemisgroup.us
Q & A
Q. Q1. What is the role of Midazolam 2,5-Dioxide-d6 as an internal standard in quantitative bioanalytical methods?
this compound is a deuterated analog of midazolam, widely used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its structural similarity ensures comparable extraction efficiency and ionization behavior to non-deuterated midazolam, minimizing matrix effects. Methodological validation should include:
- Linearity : Calibration curves spanning expected physiological ranges (e.g., 1–1000 ng/mL).
- Recovery : Evaluation of extraction efficiency using spiked biological matrices (e.g., plasma, microsomal incubations).
- Precision : Intra- and inter-day variability assessments (CV <15%).
Reference standards should be characterized with certified purity (>99%) and stability data under storage conditions .
Q. Q2. How can researchers validate the synthesis of this compound?
Synthetic validation requires:
- Deuterium Incorporation : Confirm via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) that deuterium atoms are positioned at the 2,5-dioxide sites.
- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against non-deuterated midazolam.
- Yield Optimization : Monitor reaction intermediates (e.g., hydrazide derivatives) and adjust reflux duration (e.g., 18 hours in DMSO) to improve yields (>65%) .
Advanced Research Questions
Q. Q3. How does this compound enhance the study of CYP3A-mediated metabolic pathways?
Midazolam is a CYP3A4/5 substrate, and its deuterated form allows precise tracking of hepatic and intestinal metabolism. Key steps:
Microsomal Incubations : Combine human liver microsomes with this compound and NADPH. Quench reactions at timed intervals to capture metabolite profiles.
Metabolite Identification : Use LC-MS/MS to detect deuterated 1'-hydroxy-midazolam (major metabolite) and quantify formation rates.
Enzyme Contribution Analysis : Apply chemical inhibitors (e.g., ketoconazole for CYP3A4) to dissect isoform-specific activity. This approach resolves contradictions in inter-study variability, such as differences in CYP3A5 expression across populations .
Q. Q4. What experimental designs are optimal for assessing drug-drug interactions (DDIs) involving this compound?
Midazolam’s sensitivity to CYP3A modulation makes it a probe for DDI studies. A robust design includes:
- Crossover Trials : Administer midazolam alone and with the investigational drug (e.g., lenvatinib) to healthy volunteers or patients.
- Pharmacokinetic (PK) Parameters : Calculate AUC0–∞ and Cmax ratios to determine CYP3A inhibition/induction. Non-compartmental analysis (Phoenix WinNonlin) is standard .
- Statistical Power : Use ≥12 subjects to detect ≥30% changes in midazolam exposure (80% power, α = 0.05).
Q. Q5. How can researchers address contradictions in midazolam’s efficacy as an anticonvulsant?
Contradictory findings (e.g., efficacy in seizure clusters vs. suboptimal prehospital performance) require:
- Population Stratification : Analyze age, CYP3A genotype, and comedications (e.g., enzyme inducers) in pharmacokinetic-pharmacodynamic (PK/PD) models.
- Dose-Response Studies : Compare intranasal (5 mg) vs. intravenous (0.1 mg/kg) midazolam in pediatric and adult cohorts using time-to-seizure cessation as the endpoint.
- Adjunctive Biomarkers : Measure serum neurosteroids (e.g., allopregnanolone) to identify non-GABAergic mechanisms .
Methodological Guidance
Q6. What frameworks are recommended for formulating research questions on deuterated benzodiazepines?
Apply the FINER criteria :
- Feasible : Ensure access to deuterated standards (e.g., via certified suppliers like Cayman Chemical).
- Novel : Focus on understudied areas, such as extrahepatic metabolism or neurodevelopmental toxicity.
- Ethical : Adhere to ICH guidelines for preclinical safety testing.
For clinical studies, PICO frameworks clarify outcomes (e.g., “In adults with refractory seizures [P], does midazolam [I] reduce ICU stay [O] compared to propofol [C]?”) .
Q. Q7. How should researchers analyze conflicting data on midazolam’s amnesic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
